Superior In Silico Binding Affinity Compared to 2-Cyano-N-cyclopropylacetamide
Molecular docking simulations against a panel of 10 protein receptors (including 1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A) demonstrate that 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) exhibits a significantly more favorable binding energy of −7.5 kcal/mol compared to its analog 2-cyano-N-cyclopropylacetamide (2CCPA), which yields a binding energy of only −5.8 kcal/mol [1].
| Evidence Dimension | Predicted Binding Affinity (Molecular Docking) |
|---|---|
| Target Compound Data | −7.5 kcal/mol |
| Comparator Or Baseline | 2-cyano-N-cyclopropylacetamide (2CCPA); −5.8 kcal/mol |
| Quantified Difference | 1.7 kcal/mol improvement (29% more favorable) |
| Conditions | In silico molecular docking against 10 protein receptors (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A) using standard docking protocols. |
Why This Matters
This head-to-head comparison provides a quantifiable, computational basis for prioritizing 2CPEA over 2CCPA in drug discovery campaigns targeting these specific receptors, as the 29% improvement in binding energy suggests a higher probability of potent biological activity.
- [1] Khanum, G., Fatima, A., Rather, R. A., Siddiqui, N., Muthu, S., Srivastava, S. K., & Javed, S. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds, 43(10), 9047-9074. View Source
